Cas no 1368274-55-8 (Methyl 2-chloro-4-ethoxybenzoate)

Methyl 2-chloro-4-ethoxybenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-4-ethoxybenzoate
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- インチ: 1S/C10H11ClO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3
- InChIKey: QECWYTIASPLJHT-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(=O)OC)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- XLogP3: 3.8
- トポロジー分子極性表面積: 35.5
Methyl 2-chloro-4-ethoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021QSO-1g |
Methyl 2-chloro-4-ethoxybenzoate |
1368274-55-8 | 95% | 1g |
$800.00 | 2025-02-12 | |
Aaron | AR021QSO-250mg |
Methyl 2-chloro-4-ethoxybenzoate |
1368274-55-8 | 95% | 250mg |
$500.00 | 2025-02-12 |
Methyl 2-chloro-4-ethoxybenzoate 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
Methyl 2-chloro-4-ethoxybenzoateに関する追加情報
Research Briefing on Methyl 2-chloro-4-ethoxybenzoate (CAS: 1368274-55-8) in Chemical and Biomedical Applications
Methyl 2-chloro-4-ethoxybenzoate (CAS: 1368274-55-8) has recently garnered significant attention in the chemical and biomedical research communities due to its versatile applications in pharmaceutical synthesis and material science. This compound, characterized by its chloro and ethoxy functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug development, particularly in the design of novel anti-inflammatory and antimicrobial agents. The unique structural features of Methyl 2-chloro-4-ethoxybenzoate make it a promising candidate for further investigation in targeted drug delivery systems and as a scaffold for the development of new therapeutic compounds.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of Methyl 2-chloro-4-ethoxybenzoate as a precursor in the synthesis of COX-2 inhibitors. The study highlighted the compound's ability to enhance the selectivity and potency of these inhibitors, which are crucial for treating inflammatory diseases with reduced side effects. Another recent publication in Bioorganic & Medicinal Chemistry Letters (2024) explored its role in the development of novel antifungal agents, showing promising activity against Candida albicans and Aspergillus fumigatus. These findings underscore the compound's potential in addressing the growing challenge of drug-resistant fungal infections.
From a chemical perspective, Methyl 2-chloro-4-ethoxybenzoate has been the subject of several synthetic methodology studies. A 2024 paper in Organic Process Research & Development detailed an improved, environmentally friendly synthesis route for this compound, achieving higher yields (85-90%) while reducing hazardous waste generation. The optimized process utilizes green chemistry principles, making it more sustainable for industrial-scale production. Additionally, computational chemistry studies have provided insights into the compound's molecular interactions, which are valuable for rational drug design applications.
The safety profile and pharmacokinetic properties of Methyl 2-chloro-4-ethoxybenzoate derivatives have also been investigated in preclinical studies. Recent toxicological assessments (2023) indicate that properly modified derivatives exhibit favorable safety margins, though the parent compound requires careful handling due to its reactive chloro group. These findings are particularly relevant for pharmaceutical companies considering this chemical scaffold for drug development programs. The compound's stability under various physiological conditions has been characterized, providing crucial data for formulation scientists.
Looking forward, research directions for Methyl 2-chloro-4-ethoxybenzoate appear promising. Several patent applications filed in 2024 suggest growing industrial interest in its applications, particularly in combination with other bioactive moieties. The compound's versatility as a building block for more complex molecular architectures continues to attract attention from both academic and industrial researchers. Future studies are expected to explore its potential in targeted cancer therapies and as a component in smart drug delivery systems, leveraging its chemical properties for controlled release applications.
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